Rasagiline Dimer Impurity
Description
Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Definition and Classification of Impurities
The ICH defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance". jpionline.org These undesirable substances can be classified into three main categories:
Organic Impurities: These can be process-related or drug-related. Process-related impurities include starting materials, by-products, intermediates, and reagents. jpionline.org Drug-related impurities arise from the degradation of the API. jpionline.org
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals. jpionline.orgich.org
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API. ich.org
Significance of Impurity Control in Pharmaceutical Research and Development
Controlling impurities in pharmaceuticals is of paramount importance for several reasons. Impurities can potentially affect the quality, safety, and efficacy of the drug product. daicelpharmastandards.comjpionline.org Even at trace levels, some impurities may have their own pharmacological or toxicological effects, which could lead to adverse drug reactions. Therefore, rigorous analytical methods are developed and validated to detect and quantify impurities. japsonline.comnih.gov The ICH provides specific guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which set thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eu
Introduction to Rasagiline (B1678815) as a Pharmaceutical Compound
Chemical Classification and Parent Compound Relevance
Rasagiline is a pharmaceutical compound belonging to the class of secondary cyclic benzylamine (B48309) propargylamines. wikipedia.org Chemically, it is known as (R)-N-propargyl-1-aminoindan. wikipedia.org The active form is the R(+)-enantiomer of the racemic compound N-propargyl-1-aminoindan. wikipedia.org Rasagiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.orgdrugs.com The parent compound, (R)-1-aminoindan, is a key intermediate in the synthesis of rasagiline and is also its major metabolite. wikipedia.orgopenaccessjournals.com
Contextual Role of Rasagiline Dimer as a Related Substance
Rasagiline Dimer Impurity is a process-related impurity that can form during the synthesis of Rasagiline. smolecule.com Its chemical name is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. synzeal.comclearsynth.com The formation of this dimer is influenced by specific reaction conditions, such as temperature and reaction time. smolecule.com For instance, prolonged reaction times during the alkylation step in rasagiline synthesis can lead to an increased yield of the dimer impurity. smolecule.com
Below is an interactive table detailing the chemical properties of Rasagiline and its dimer impurity:
| Property | Rasagiline | This compound |
| Molecular Formula | C12H13N | C24H24N2 |
| Molecular Weight | 171.24 g/mol | 340.47 g/mol |
| CAS Number | 136236-51-6 | Not Available |
| Chemical Name | (1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine |
Data sourced from multiple references. daicelpharmastandards.comsynzeal.compharmaffiliates.com
Academic Research Rationale for Investigating this compound
The investigation into this compound is driven by the fundamental principles of pharmaceutical quality and safety. Academic and industrial research focuses on several key areas:
Identification and Characterization: The initial step involves the isolation and structural elucidation of the impurity using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Formation Mechanism: Understanding the chemical pathways leading to the formation of the dimer is crucial for developing control strategies. smolecule.com Studies have shown that dimerization can be mediated by carbon dioxide under alkaline conditions, forming a carbamate (B1207046) intermediate that reacts with another rasagiline molecule. smolecule.com
Analytical Method Development: Sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to quantify the levels of the dimer impurity in the API and finished drug product. oup.comgoogle.com
Process Optimization: By understanding the factors that promote dimer formation, such as reaction time and pH, the manufacturing process can be optimized to minimize its generation. smolecule.com For example, maintaining reaction times below 18 hours has been shown to reduce dimer content. smolecule.com
Stability Studies: Forced degradation studies are conducted to understand how the drug substance behaves under various stress conditions like acid, base, oxidation, and heat, which can also lead to the formation of degradation products, including dimers. japsonline.comnih.gov
The following table summarizes some of the key research findings related to the control of this compound:
| Research Focus | Key Findings |
| Formation Kinetics | Dimer formation follows a second-order rate law and is dependent on the concentration of rasagiline and dissolved CO2. smolecule.com |
| Process Control | Maintaining reaction times under 18 hours and CO2 levels below 50 ppm can significantly reduce dimer content. smolecule.com |
| pH Influence | Maximal dimerization is observed at a pH range of 10-12. smolecule.com |
| Analytical Detection | HPLC methods have been developed to effectively separate and quantify the dimer impurity from the main compound and other related substances. oup.com |
This focused research ensures that the final rasagiline product meets the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health.
Challenges in Pharmaceutical Impurity Research
The investigation of pharmaceutical impurities is a complex field fraught with analytical challenges. A primary difficulty lies in the low concentration at which these impurities are typically present, often requiring highly sensitive analytical techniques for detection and quantification. veeprho.com The structural elucidation of unknown impurities is another significant hurdle. While modern analytical tools like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, unambiguously identifying a structure can be difficult, especially with limited sample amounts. researchgate.netnih.gov
Further challenges include:
Co-elution: Impurities with similar physicochemical properties to the API or other impurities can be difficult to separate chromatographically, complicating their isolation and quantification.
Lack of Reference Standards: The synthesis of pure reference standards for each impurity is often a complex, multi-step process, yet it is essential for accurate quantification and toxicological studies. nih.gov
Structural Complexity: Impurities with complex structures, such as the proton-deficient cores found in some molecules, can make characterization by standard NMR techniques challenging. researchgate.netnih.gov
Reactivity and Stability: Some impurities may be unstable, degrading during the analytical process itself, which can lead to inaccurate results.
These challenges necessitate a multidisciplinary approach, often combining advanced separation sciences, mass spectrometry, and sophisticated NMR experiments to ensure that all relevant impurities are adequately controlled. nih.govresearchgate.net
The Specific Academic Interest in Dimeric Impurities
Dimeric impurities, formed by the covalent bonding of two API molecules, represent a specific area of interest within pharmaceutical research for several reasons. Their formation often involves complex and sometimes unexpected reaction pathways that may not be immediately obvious from the primary synthetic route. nih.govresearchgate.net Understanding the mechanism of dimer formation is crucial for optimizing manufacturing processes to minimize or prevent their occurrence. For instance, the this compound is believed to form through a carbon dioxide-mediated coupling under alkaline conditions, a non-obvious pathway that requires specific process controls to manage. smolecule.com
The academic and industrial interest in dimeric impurities is also driven by safety considerations. Because they are structurally distinct from the parent drug, dimers may possess different pharmacological or toxicological profiles. researchgate.net There is a regulatory expectation to identify and, if necessary, conduct toxicological assessments on impurities present above certain thresholds. nih.govtandfonline.com Studies on dimeric impurities in other drugs, such as cefotaxime (B1668864) and various gliflozins, highlight the importance of isolating these compounds for structural validation and in vitro testing to rule out potential genotoxicity. tandfonline.comfrontiersin.org
Furthermore, the characterization of dimeric impurities often pushes the boundaries of analytical chemistry. Their larger molecular size and potential for stereoisomerism (as seen with the this compound existing as a mixture of diastereomers) can create significant analytical challenges. synzeal.comchromatographyonline.com This drives the development of advanced analytical methods, including multi-dimensional chromatography and specialized NMR techniques, to successfully isolate and characterize these complex molecules. nih.govresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine |
InChI |
InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2 |
InChI Key |
OANSOBMQYVEPSA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34 |
Origin of Product |
United States |
Mechanisms and Pathways of Rasagiline Dimer Impurity Formation
Origin during Rasagiline (B1678815) Synthesis Pathways
The formation of the rasagiline dimer impurity is intrinsically linked to the synthetic route employed for rasagiline production. smolecule.com Direct alkylation of (R)-1-aminoindan with a propargylating agent is a common strategy, but it is also a primary source of this dimeric byproduct. google.com
Chemical Reaction Pathways Leading to Dimerization
Dimerization is a chemical reaction that joins two molecular subunits, and in the context of rasagiline synthesis, it leads to the formation of the dimer impurity. smolecule.com
The primary starting material involved in the formation of the dimer impurity is (R)-1-aminoindan . google.comglobalresearchonline.net The key intermediate is the desired product itself, rasagiline . The reaction mechanism involves the initial formation of rasagiline through the N-alkylation of (R)-1-aminoindan with a propargylating agent like propargyl chloride or propargyl benzenesulfonate. google.comglobalresearchonline.net However, under certain reaction conditions, the newly formed rasagiline can act as a nucleophile and react with another molecule of the propargylating agent or a related intermediate, leading to over-alkylation and subsequent dimerization. A proposed intermediate in some synthetic routes is a hydrochloride dimer. researchgate.net
Table 1: Key Molecules in Dimer Formation
| Compound Name | Role in Dimer Formation |
| (R)-1-Aminoindan | Starting Material |
| Propargyl Chloride | Reagent |
| Propargyl Benzenesulfonate | Reagent |
| Rasagiline | Intermediate/Reactant |
| This compound | Product |
This table outlines the primary molecules involved in the dimerization process during rasagiline synthesis.
The interaction between the reagents plays a critical role. The use of highly reactive propargylating agents can promote the formation of the dimer through coupling reactions. smolecule.com The direct alkylation of amines is often challenging to control, as it can lead to a mixture of primary, secondary, and tertiary amine products, with the dimer being a result of such over-alkylation. google.com
Impact of Process Conditions on Dimer Formation
The conditions under which the synthesis is carried out have a profound effect on the rate and extent of dimer formation. smolecule.com
Elevated temperatures and prolonged reaction times can significantly increase the formation of the this compound. For instance, the reaction of (R)-1-aminoindan with propargyl chloride in acetonitrile (B52724) with potassium carbonate at 60°C for 16 hours is known to produce the dimer as a side product. globalresearchonline.net Higher temperatures provide the necessary activation energy for the undesired side reactions, including dimerization, to occur at a faster rate.
Table 2: Influence of Alkylation Reaction Conditions on Dimer Formation
| Parameter | Condition | Effect on Dimer Impurity |
| Starting Materials | R-(+)-1-aminoindan + propargyl chloride | Dimer impurity forms as a side product. |
| Base/Solvent | K2CO3, Acetonitrile | Facilitates the alkylation reaction. |
| Temperature | 60°C | Increased temperature can increase impurity formation. |
| Reaction Time | 16 hours | Longer reaction times can lead to higher levels of the dimer impurity. |
This interactive table summarizes the conditions of the alkylation reaction that contribute to the formation of the this compound.
The choice of base and solvent system is also a critical factor. The base, such as potassium carbonate, is necessary to deprotonate the amine, making it more nucleophilic for the alkylation reaction. globalresearchonline.net However, a strong base can also promote side reactions. The solvent's polarity can influence the solubility of reactants and intermediates, thereby affecting reaction rates. Acetonitrile is a commonly used solvent in this synthesis. globalresearchonline.net While purification steps like conversion to a salt and recrystallization are employed to remove the dimer impurity, the initial formation is heavily dependent on the synthesis conditions.
pH Environment During Synthesis
The pH of the reaction environment is a critical parameter in the synthesis of rasagiline that can significantly influence the formation of impurities. The synthesis of rasagiline often involves the reaction of R(-)-1-aminoindan with a propargyl-containing reagent. google.com This alkylation reaction is sensitive to the acidity or alkalinity of the medium. While specific studies detailing the direct correlation between pH and the yield of the dimer impurity are not extensively published in the available literature, general chemical principles suggest that non-optimal pH conditions can promote side reactions. For instance, forced degradation studies demonstrate that rasagiline degrades significantly under acidic conditions. nih.govoup.com This susceptibility implies that during synthesis, improper pH control could facilitate unwanted reactions, potentially leading to the coupling of rasagiline molecules or intermediates to form the dimer.
Dimer Formation during Purification Processes of Crude Rasagiline
Following the initial synthesis, crude rasagiline must undergo purification to remove unreacted starting materials, by-products, and other impurities, including any dimer that may have formed. google.com Ironically, the purification process itself can sometimes contribute to impurity formation if not carefully controlled. However, these steps are primarily designed to remove structurally related impurities. google.com
Common purification methods for rasagiline include:
Salt Formation: Crude rasagiline base is often converted into a pharmaceutically acceptable salt, such as rasagiline mesylate or phosphate (B84403). google.com This process is a key purification step. Structurally related impurities, which could include the dimer, are often soluble in the organic solvents used for crystallization, allowing them to remain in the solution while the purified rasagiline salt precipitates. google.com
Recrystallization: This technique further purifies the rasagiline salt by exploiting differences in solubility between the desired compound and any remaining impurities.
Column Chromatography: This method is used to separate compounds based on their differential adsorption to a stationary phase. It can be employed to remove impurities from the rasagiline base. google.com
These purification steps are generally effective at reducing the levels of the dimer and other impurities to within acceptable limits. google.com The conversion of a crude rasagiline salt back to its base form using an aqueous solvent can also provide an additional purification effect against water-soluble impurities. google.com
Degradation-Induced Dimerization
The this compound can also be formed through the degradation of the rasagiline molecule after it has been synthesized. Forced degradation studies, which are conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products and pathways. rjptonline.org
Forced Degradation Studies and Observed Dimer Formation
Forced degradation, or stress testing, exposes the drug substance to conditions such as heat, light, humidity, and chemical agents (acid, base, oxidizers) to accelerate degradation. nih.govrjptonline.org Several studies have subjected rasagiline mesylate to such conditions to establish its stability profile and validate analytical methods for detecting impurities. nih.govresearcher.lifejapsonline.com These studies confirm that rasagiline is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. nih.govoup.com The data from these studies are crucial for understanding the circumstances under which dimerization may occur.
Photolytic Degradation (Light Exposure)
Photostability is a critical attribute for any drug substance. The International Conference on Harmonisation (ICH) guidelines mandate testing for photolytic degradation. oup.com Research findings on the photostability of rasagiline have been somewhat inconsistent. One comprehensive forced degradation study reported that no degradation was observed when a rasagiline sample was subjected to both UV and visible light. oup.com Conversely, another study reported a minor degradation of 0.828% under photolytic (UV 254 nm) conditions. japsonline.com This suggests that while rasagiline is relatively stable to light, some potential for the formation of photodegradants exists, although the dimer has not been explicitly identified as a product of this pathway in these studies.
Thermal Stress-Induced Dimerization
Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, including dimerization. Thermal stress studies are therefore a key part of forced degradation testing. rjptonline.org When rasagiline was exposed to dry heat at 105°C for 9 hours, significant degradation occurred, with total impurities reaching approximately 6.02%. oup.com The major degradant observed in this study was an unknown impurity, which accounted for 0.76% of the mixture. oup.com Another study also confirmed degradation under thermal stress. nih.govjapsonline.com While the potential for thermal energy to induce the coupling of two rasagiline molecules is chemically plausible, the available studies have not definitively identified the observed unknown thermal degradant as the this compound.
Data from Forced Degradation Studies
The following table summarizes findings from various forced degradation studies performed on rasagiline, highlighting the conditions that lead to the formation of impurities.
| Stress Condition | Parameters | Observed Degradation/Impurity Formation | Reference |
| Acid Degradation | 5 N HCl at 70°C for 10 min | Total impurities approx. 3.75%. Major impurities identified as amino indane (0.75%) and 1-indanone (B140024) (0.82%). | oup.com |
| Base Degradation | 2 N NaOH, refluxed at 60°C for 30 mins | 88.49% degradation. | japsonline.comiosrjournals.org |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation. | |
| Oxidative Degradation | 0.05% H₂O₂ at 25°C for 15 Days | Approx. 5% degradation. | iosrjournals.org |
| Thermal Degradation | Dry heat at 105°C for 9 hours | Total impurities approx. 6.02%. A maximum unknown degradant (0.76%) was observed. | oup.com |
| Photolytic Degradation | UV and visible light exposure | No degradation observed. | oup.com |
| Photolytic Degradation | UV light (254 nm) for 72 hours | 0.828% degradation. | japsonline.com |
Hydrolytic Conditions and Dimer Formation
The synthesis of rasagiline can involve a hydrolysis step to remove protecting groups. For instance, a trifluoroacetyl group can be hydrolyzed under mild basic aqueous conditions. google.com While this step is designed to yield the pure rasagiline base, the specific conditions can influence the formation of impurities. google.com The presence of water and basic conditions, intended to facilitate hydrolysis, may also create an environment conducive to side reactions, potentially leading to dimerization. The process often involves extraction and filtration, which, if not carefully controlled, could contribute to the formation of various impurities. google.com
Drug-Excipient Interactions Promoting Dimer Formation
During the formulation of the final dosage form, rasagiline mesylate is combined with various excipients. While intended to be inert, these excipients can sometimes interact with the API, leading to the formation of degradation products. mdpi.com Compatibility studies are crucial to identify potential interactions. innovareacademics.in For instance, studies have been conducted to evaluate the compatibility of rasagiline mesylate with excipients like chitosan, stearic acid, and poloxamer 407. innovareacademics.in While some excipients show good compatibility, interactions with others under certain storage conditions (e.g., elevated temperature and humidity) could potentially promote degradative pathways, including dimerization. mdpi.cominnovareacademics.in The formation of a dimer impurity has been noted as a potential issue in the manufacturing process of rasagiline. researchgate.net
Theoretical Models of Dimerization Chemistry
The chemical structure of rasagiline, featuring both a propargyl group and an aminoindan moiety, provides the reactive centers for dimerization. Theoretical models help to elucidate the likely chemical reactions leading to the formation of the this compound, which is chemically identified as 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. smolecule.comsynzeal.comalentris.org
Mechanistic Hypotheses for Hydrazine (B178648) Derivative Formation
The formation of the rasagiline dimer results in a hydrazine derivative. smolecule.com Hydrazine derivatives can be formed through various chemical reactions, often involving the coupling of two molecules. smolecule.comnih.gov In the context of rasagiline synthesis, it is hypothesized that under certain conditions, such as the presence of specific reagents or catalysts, two molecules of a rasagiline intermediate or rasagiline itself can react to form a hydrazine linkage. smolecule.com This type of reaction is influenced by factors like temperature and the presence of oxidizing agents. smolecule.comresearchgate.net The mechanism likely involves the formation of a reactive intermediate from the secondary amine of rasagiline, which then reacts with a second molecule.
Role of Propargyl and Aminoindan Moieties in Dimerization
Both the propargyl and aminoindan components of the rasagiline molecule are crucial to its chemical reactivity and, by extension, to the formation of the dimer impurity. parkinsonhuis.nlresearchgate.net The propargyl group (a C≡C triple bond) is an electron-rich functional group that can participate in various chemical reactions. smolecule.comresearchgate.net The aminoindan moiety provides the nitrogen atom and the chiral center of the molecule. parkinsonhuis.nlresearchgate.net The dimerization reaction involves the formation of a new bond between the nitrogen atoms of two rasagiline molecules, creating the hydrazine structure. smolecule.com The specific orientation and reactivity of the propargyl and aminoindan groups influence the likelihood and nature of this dimerization. smolecule.comdrugbank.com
Chiral Purity Considerations in Dimer Formation
Rasagiline is a chiral compound, with the (R)-enantiomer being the pharmacologically active form. nih.gov The formation of the dimer impurity introduces additional chiral centers, resulting in a mixture of diastereomers. smolecule.com The synthesis of rasagiline aims to maintain high chiral purity, and any side reaction, including dimerization, can potentially impact this purity. nih.govresearchgate.net The conditions of the dimerization reaction can influence the stereochemical outcome. It is crucial to control the synthesis and purification processes to minimize the formation of all diastereomeric forms of the dimer impurity, ensuring the chiral integrity of the final drug substance. nih.gov
Synthesis and Preparation of Rasagiline Dimer Impurity for Research Applications
Synthetic Routes for Authentic Reference Standards
The creation of authentic reference standards for the rasagiline (B1678815) dimer impurity is essential for its accurate identification and quantification in drug products. This process involves targeted chemical synthesis designed to produce the dimer in a controlled manner.
Targeted Synthesis of Dimer from Precursors
The synthesis of the rasagiline dimer impurity is often achieved through the dimerization of rasagiline precursors under specific reaction conditions. smolecule.com The process can be designed to intentionally favor the formation of the dimer, allowing for its isolation and subsequent use as a reference material. The chemical structure of the this compound is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. synzeal.com This targeted approach ensures a sufficient supply of the impurity for analytical method development and validation.
Chemical Reaction Pathways for Dimer Synthesis
The formation of the rasagiline dimer can occur through various chemical reaction pathways, often as a byproduct during the synthesis of rasagiline itself. smolecule.com One potential pathway involves the coupling of two rasagiline molecules. The specific conditions, such as temperature, catalysts, and the presence of certain reagents, can influence the yield of the dimer. smolecule.com For instance, some patented methods have noted the formation of a dimer hydrochloride as an intermediate during the synthesis of rasagiline. researchgate.net Understanding these pathways is crucial for both minimizing the formation of the impurity in the final drug product and for intentionally synthesizing it for use as a reference standard.
Isolation and Purification Techniques for Impurity Standards
Once synthesized, the this compound must be isolated from the reaction mixture and purified to a high degree to serve as an accurate reference standard.
Chromatographic Purification Methods
Chromatographic techniques are powerful tools for the isolation and purification of the this compound. High-performance liquid chromatography (HPLC) is a commonly used method for separating the dimer from rasagiline and other related impurities. google.com A patent describes an HPLC method where the dimer impurity has a retention time of about 23.0 minutes, distinct from the main rasagiline peak at 19.4 minutes and another impurity, 1-aminoindane, at 16.9 minutes. google.com Column chromatography, particularly using neutral alumina (B75360) with hydrocarbon/ester mobile phases, has also been employed to significantly reduce the dimer content in crude rasagiline mixtures.
Recrystallization and Salt Conversion Strategies
Recrystallization is another effective method for purifying the this compound. This technique relies on the differences in solubility between the dimer and the desired product, rasagiline. By dissolving the crude mixture in a suitable solvent and then allowing it to cool, the less soluble compound will crystallize out, leaving the more soluble one in the solution.
Furthermore, salt conversion can be a strategic step in the purification process. Converting the crude rasagiline base, which may contain the dimer, into a salt form (such as phosphate (B84403), benzoate, mandelate, or oxalate) can facilitate the removal of impurities. This process can be followed by further purification steps to achieve a highly pure standard of the this compound.
Analytical Methodologies for Detection, Quantification, and Impurity Profiling
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Rasagiline (B1678815) and its related compounds, including potential dimeric impurities, liquid chromatography is the most widely applied technique, offering the versatility needed to handle the complexity of impurity profiles. google.com
The development of a robust HPLC method is essential for the accurate determination of the Rasagiline Dimer Impurity. Method development focuses on achieving adequate separation of the impurity from the active pharmaceutical ingredient (API), other process-related impurities, and degradation products. semanticscholar.org Validation is subsequently performed according to International Council on Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. globalresearchonline.netresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of Rasagiline and its impurities. semanticscholar.org These methods typically utilize a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Several stability-indicating RP-HPLC methods have been developed to quantify Rasagiline in the presence of its process-related impurities and degradation products. semanticscholar.org These methods are capable of separating a range of impurities, which would include the dimer impurity. The selection of the stationary phase is critical; C8 and C18 columns of varying dimensions and particle sizes are frequently reported. semanticscholar.orgrasayanjournal.co.insemanticscholar.org Detection is commonly performed using UV detectors, often at a wavelength of 210 nm where Rasagiline and its related substances show adequate absorbance. rasayanjournal.co.insemanticscholar.org Photodiode Array (PDA) detectors are also employed to assess peak purity and confirm that the chromatographic peak of the main component is not co-eluting with any impurities. sphinxsai.com
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| ACE C8 (150 x 4.6 mm, 3 µm) | Gradient of KH2PO4 buffer (pH 3.0)/methanol (B129727) and KH2PO4 buffer (pH 3.0)/methanol/tetrahydrofuran (B95107) | 0.8 | 210 | semanticscholar.org |
| Phenomenex C18 (250 × 4.6 mm, 5 µm) | Acetonitrile (B52724) and Water (50:50 v/v), pH 3.0 with o-phosphoric acid | 0.8 | 268 | bibliomed.org |
| Chromatopack C18 (250mm x 4.6mm; 5μm) | Phosphate (B84403) buffer and Acetonitrile (50:50 v/v) | 0.5 | 210 | rasayanjournal.co.in |
| Sunfire C18 (250 mm x 4.6 mm, 5 μm) | Gradient of Ammonium (B1175870) dihydrogen phosphate buffer (pH 7.0) and Acetonitrile/Methanol | 1.5 | 210 | researchgate.net |
The successful separation of the this compound from Rasagiline and other related substances hinges on the careful optimization of several chromatographic parameters.
Stationary Phase: The choice of stationary phase, typically C8 or C18, affects the retention and selectivity of the separation. While both are effective, a C8 column was selected in one study to achieve efficient separation of Rasagiline and its impurities. semanticscholar.org
Mobile Phase: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer, is a critical factor. rasayanjournal.co.in Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The addition of reagents like tetrahydrofuran to the mobile phase has been used to improve the separation and retention of certain impurities. semanticscholar.org
pH: The pH of the mobile phase buffer significantly influences the retention time and peak shape of ionizable compounds like Rasagiline and its amine-containing impurities. Adjusting the buffer pH to around 3.0 is a common strategy to ensure consistent ionization and achieve good chromatographic performance. rasayanjournal.co.insemanticscholar.org In one method development, reducing the mobile phase pH from 3.5 to 3.0 was a key step in resolving closely eluting compounds. semanticscholar.org
Temperature: Column temperature is another parameter that can be adjusted to improve separation efficiency. Maintaining a constant column temperature, for instance at 30°C or 40°C, ensures the reproducibility of retention times and resolution. researchgate.netsemanticscholar.org
| Parameter | Condition/Value | Impact on Separation | Reference |
|---|---|---|---|
| Mobile Phase pH | Adjusted to 3.0 with Orthophosphoric Acid | Improved resolution of closely eluting impurities by controlling ionization. | semanticscholar.org |
| Organic Modifier | Acetonitrile:Water (50:50) | Achieved good peak symmetry and a short runtime of 2.6 minutes for the main component. | bibliomed.org |
| Column Temperature | 30°C | Ensured reproducible chromatographic results. | semanticscholar.org |
| Mobile Phase Additive | Addition of 5% Tetrahydrofuran | Improved elution and separation of specific impurities like 1-indanone (B140024) and 1-indanol. | semanticscholar.org |
For analyzing a complex mixture containing the API and multiple impurities with varying polarities, such as the this compound, an isocratic elution (constant mobile phase composition) may not provide adequate resolution within a reasonable timeframe. bibliomed.org Therefore, gradient elution is frequently employed. A gradient program involves changing the mobile phase composition over the course of the analysis, typically by increasing the proportion of the organic solvent. semanticscholar.orgsphinxsai.com
This strategy allows for the elution of more weakly retained impurities early in the run, while providing sufficient organic strength to elute strongly retained, non-polar impurities like the dimer at a later stage, all while maintaining good peak shape and resolution. semanticscholar.org For instance, a method was developed for Rasagiline and its degradation products using a gradient program where the mobile phase composition was changed from a methanol/phosphate buffer ratio of 75:25 v/v to 90:10 v/v over 9 minutes. sphinxsai.com Another comprehensive method for process-related impurities utilized a 70-minute gradient run to ensure the separation of all components. bibliomed.org
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 75 | 25 |
| 1 | 75 | 25 |
| 10 | 10 | 90 |
| Adapted from a method for separating Rasagiline from its degradation products. Mobile Phase A: Phosphate Buffer (pH 3.0); Mobile Phase B: Methanol. sphinxsai.com |
The this compound is described as a mixture of diastereomers. synzeal.com Diastereomers are stereoisomers that are not mirror images of each other and have different physicochemical properties. This difference allows them, in principle, to be separated by standard achiral chromatographic techniques like RP-HPLC. However, if the physicochemical differences are subtle, achieving baseline separation can be challenging. nih.gov
In such cases, or to confirm the stereoisomeric purity, chiral chromatography becomes an invaluable tool. Chiral separation can be achieved directly by using a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment where transient diastereomeric complexes are formed between the analyte and the CSP, leading to different retention times for each stereoisomer. nih.gov
While specific methods for the diastereomeric separation of the this compound are not detailed in the available literature, methodologies developed for the enantiomeric separation of Rasagiline itself highlight the techniques that would be applicable. For example, a Chiralpak® AGP column has been successfully used for the reversed-phase UHPLC separation of Rasagiline enantiomers. nih.gov Such protein-based CSPs, as well as polysaccharide-based CSPs, are powerful tools for resolving stereoisomers and could be applied to the separation of the dimer's diastereomers. nih.govsemmelweis.hu The principle relies on creating selective interactions that allow for the discrimination between the different spatial arrangements of the diastereomers. wvu.edu
While HPLC is the predominant technique for analyzing Rasagiline and its related substances, Gas Chromatography (GC) has also been reported for the analysis of Rasagiline. researchgate.net Typically, GC is suitable for volatile and thermally stable compounds. Impurities that are less volatile, such as the this compound, may require derivatization to increase their volatility and thermal stability before GC analysis. GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for the identification and quantification of impurities. researchgate.net However, due to the high molecular weight and likely low volatility of the dimer impurity, HPLC-based methods are generally more straightforward and widely applied for its analysis in quality control settings. google.com
High-Performance Liquid Chromatography (HPLC) Development and Validation
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical impurities. For the this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analytical toolkit for its identification, characterization, and quantification in the drug substance.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification of unknown impurities and the confirmation of their molecular weight and structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating, detecting, and quantifying compounds in a mixture. In the context of Rasagiline impurity profiling, LC-MS/MS is employed to separate the dimer impurity from the active pharmaceutical ingredient (API) and other related substances.
Developed methods for Rasagiline often utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like ammonium acetate (B1210297) or formic acid. nih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the dimer are readily protonated. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. While specific MRM transitions for the this compound are not widely published, a hypothetical transition could be based on the protonated molecule and a significant fragment ion.
Table 1: Illustrative LC-MS/MS Parameters for Rasagiline Analysis
| Parameter | Typical Condition |
| Chromatography | |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate with Acetic Acid nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Rasagiline) | m/z 172.1 → m/z 117.1 nih.govresearchgate.net |
| Monitored Transition (Dimer - Predicted) | m/z 341.2 → Fragment Ion |
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of an unknown impurity. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For the this compound, HRMS is used to confirm its molecular formula, C24H24N2. nih.gov The theoretical exact mass of the neutral molecule is 340.1939, and the protonated molecule [M+H]+ would have a theoretical m/z of 341.2018. An experimentally determined mass that is within a few parts per million (ppm) of this theoretical value provides strong evidence for the assigned chemical formula. nih.gov
Table 2: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H24N2 | nih.gov |
| Molecular Weight (Nominal) | 340.5 g/mol | nih.gov |
| Monoisotopic Mass | 340.193948774 Da | nih.gov |
| Predicted [M+H]+ | 341.20177 Da |
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the protonated dimer molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint.
For the this compound ([M+H]+ at m/z 341.2), the fragmentation pattern can be predicted based on its structure, which consists of two Rasagiline units linked by a nitrogen-nitrogen bond. The fragmentation of the parent drug, Rasagiline, typically shows a transition from the parent ion (m/z 172.1) to a major product ion at m/z 117.1. researchgate.net This key fragment corresponds to the indane moiety following the cleavage of the N-propargyl group.
It is therefore anticipated that the fragmentation of the dimer impurity would involve:
Cleavage of the N-N bond: This could lead to the formation of a fragment ion corresponding to the Rasagiline monomer at m/z 171/172.
Loss of a propargyl group: Similar to the monomer, this would result in a characteristic neutral loss.
Formation of the indane fragment: The stable indane fragment at m/z 117.1 would also be an expected product ion.
Analysis of this pattern is crucial for confirming the dimeric structure and identifying the linkage between the two monomer units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR provides information about the carbon skeleton. For the this compound, 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine, the spectra would be complex due to the presence of multiple diastereomers. synzeal.com However, characteristic signals would be expected to confirm the presence of the key structural motifs.
Table 3: Predicted Key Signals in ¹H and ¹³C NMR for this compound
| Structural Unit | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) |
| Aromatic Protons | ~7.0-7.5 (multiplets) | ~120-145 |
| Indane Aliphatic Protons | ~2.0-3.5 (multiplets) | ~25-40 |
| Indane Methine Proton (CH-N) | ~4.0-5.0 (multiplet) | ~60-70 |
| Propargyl Methylene Protons (N-CH2) | ~3.0-4.0 (multiplets) | ~35-45 |
| Propargyl Acetylenic Proton (C≡CH) | ~2.2-2.5 (triplet) | ~70-80 (C≡CH and C ≡CH) |
A detailed analysis, potentially including two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to fully assign all proton and carbon signals and confirm the connectivity, thereby providing conclusive proof of the dimer's structure.
Two-Dimensional NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including pharmaceutical impurities. While one-dimensional NMR provides information about the chemical environment of individual nuclei, 2D-NMR techniques reveal correlations between different nuclei, which is invaluable for assembling the complete chemical structure of an unknown compound like the this compound.
For the this compound, with the chemical name 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine, 2D-NMR would be instrumental in confirming its dimeric structure and the connectivity of its various subunits. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the indane and propargyl moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This would unequivocally establish the linkage between the two rasagiline-like units.
While the scientific literature details the use of NMR for the characterization of other impurities in rasagiline, specific 2D-NMR spectral data and detailed assignments for the this compound are not widely published. ajrconline.org However, the application of these techniques would follow standard principles of structural organic chemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a well-established analytical technique used for the identification of functional groups in a molecule. bibliomed.org For the this compound, FT-IR would provide characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies would include those for the C≡C stretching of the propargyl groups, C-H stretching of the aromatic and aliphatic protons in the indane rings, and C-N stretching vibrations.
Method Validation and Quality Control Parameters
The validation of analytical methods is a regulatory requirement to ensure that the methods are suitable for their intended purpose. For the control of the this compound, a validated analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), is essential. The following subsections detail the key validation parameters.
Specificity and Selectivity for Dimer Resolution
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. In the context of the this compound, the analytical method must demonstrate that it can separate the dimer peak from the rasagiline peak and from the peaks of other known and unknown impurities. rasayanjournal.co.inrsc.org This is typically achieved by developing a chromatographic method with sufficient resolution between all relevant peaks. The selectivity of the method is demonstrated by showing that there is no interference at the retention time of the this compound from other components in the sample matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For impurity analysis, it is crucial that the LOQ is below the reporting threshold for the impurity. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide recommendations for determining LOD and LOQ, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. rasayanjournal.co.inrsc.org
While specific LOD and LOQ values for the this compound are not published, representative data for other rasagiline impurities from various validated HPLC methods are presented in the table below to provide context.
| Parameter | Typical Value for Rasagiline Impurities |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Note: These values are illustrative and based on published data for other rasagiline impurities. The actual LOD and LOQ for the this compound would need to be experimentally determined for the specific analytical method.
Linearity, Accuracy, and Precision
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the this compound, linearity would be demonstrated by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A high correlation coefficient (typically ≥ 0.99) indicates good linearity. rasayanjournal.co.inrsc.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the this compound is spiked into a sample matrix, and the percentage of the impurity that is recovered by the analytical method is calculated. Acceptance criteria for accuracy are typically in the range of 90-110% for impurities. rasayanjournal.co.inrsc.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). rasayanjournal.co.inrsc.org
The following table summarizes typical acceptance criteria for these validation parameters for pharmaceutical impurity analysis.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 10% for impurities |
Robustness and System Suitability Testing
Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for the this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the resolution of the dimer peak and other system suitability parameters would be assessed. bibliomed.orgglobalresearchonline.net
System Suitability Testing is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. Typical system suitability parameters for an HPLC method include resolution, tailing factor, theoretical plates, and the precision of replicate injections of a standard solution. These parameters must meet predefined criteria before the analysis can proceed, ensuring the validity of the analytical results for the this compound. bibliomed.orgglobalresearchonline.net
Impurity Profiling and Monitoring Strategies
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com For Rasagiline, a potent monoamine oxidase-B inhibitor, a comprehensive impurity profiling and monitoring strategy is essential to control unintended chemical compounds that may arise during synthesis or storage. daicelpharmastandards.com These strategies are designed to detect, identify, and quantify impurities, including the this compound, to ensure they remain within acceptable limits.
The primary approach for impurity profiling of Rasagiline involves the use of stability-indicating high-performance liquid chromatography (HPLC) methods. researchgate.netnih.gov These methods are developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. bibliomed.org Regulatory guidelines necessitate strict control over impurities, making robust analytical procedures for their identification and quantification imperative. daicelpharmastandards.com
Monitoring strategies are implemented throughout the manufacturing process, from starting materials to the final dosage form. daicelpharmastandards.comsynzeal.com This includes the analysis of raw materials, in-process controls, and finished product testing. The goal is to understand the impurity profile of the drug substance and to control it consistently. google.com By employing advanced analytical techniques, manufacturers can ensure that any impurities, including oligomeric species like the dimer, are effectively monitored and controlled.
Quantitative Analysis of Dimer Content
The quantification of the this compound is crucial for controlling the quality of Rasagiline. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the most common technique for this purpose. researchgate.netnih.gov Fluorescence detection can also be employed for enhanced sensitivity. ekb.eg
A validated, stability-indicating HPLC method is developed to ensure accurate and precise measurement of the dimer content. bibliomed.org The method validation process, typically following International Council for Harmonisation (ICH) guidelines, establishes key parameters such as specificity, linearity, accuracy, precision, and robustness. bibliomed.orgekb.eg
Specificity: The method must be able to resolve the dimer peak from the main Rasagiline peak and other potential impurities. bibliomed.org
Linearity: A linear relationship between the detector response (peak area) and the concentration of the dimer impurity is established over a specific range. ekb.eg
Accuracy and Precision: The accuracy of the method refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ekb.eg
The following table summarizes typical chromatographic conditions that can be adapted for the quantitative analysis of the this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | RP-18, C18 (e.g., Purosphere star RP-18, Zorbax Eclipse XDB C18) | researchgate.netnih.gov |
| Mobile Phase | Mixture of an aqueous buffer (e.g., Potassium Orthophosphate, Ammonium Acetate, Formic Acid) and an organic solvent (e.g., Acetonitrile, Methanol) | researchgate.netnih.govgoogle.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.netnih.gov |
| Detection Wavelength (UV) | 210 nm or 268 nm | researchgate.netnih.govbibliomed.org |
| Detection (Fluorescence) | Excitation at 210 nm, Emission at 288 nm | ekb.eg |
| Column Temperature | Ambient or controlled (e.g., 30°C) | google.com |
Identification of Unknown Peaks in Chromatograms
During the analysis of Rasagiline, unknown peaks may appear in the chromatogram, which requires a systematic investigation to determine their identity. us.com If an unknown peak is suspected to be the this compound, a multi-step approach is employed for its structural elucidation. us.comrsc.org
The initial step involves using HPLC with a photodiode array (PDA) or diode array detector (DAD). us.com This provides the UV spectrum of the unknown peak, which can be compared to the spectrum of the main component, Rasagiline. A different UV spectrum suggests a different chromophore and thus a different structure. waters.com
The next and most powerful step is the use of liquid chromatography-mass spectrometry (LC-MS). google.comus.com LC-MS provides the molecular weight of the compound associated with the unknown peak. For the this compound, the expected molecular weight would be approximately 340.47 g/mol (C₂₄H₂₄N₂). pharmaffiliates.com Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. nih.govus.com
If LC-MS data is insufficient for definitive identification, the unknown impurity can be isolated using preparative HPLC. rsc.org The purified fraction is then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), which provides detailed information about the molecule's atomic structure, allowing for unambiguous identification. daicelpharmastandards.comus.comrsc.org
The general strategy for identifying an unknown peak is summarized below.
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1 | HPLC with PDA/DAD | Obtain UV spectrum of the unknown peak to check for spectral homogeneity and compare with the main component. | us.comwaters.com |
| 2 | LC-MS | Determine the molecular weight of the impurity. | nih.govgoogle.com |
| 3 | LC-MS/MS | Generate fragmentation patterns to gain structural insights. | nih.govus.com |
| 4 | Preparative HPLC | Isolate and purify a sufficient quantity of the unknown impurity for further analysis. | rsc.org |
| 5 | NMR Spectroscopy | Perform definitive structural elucidation of the isolated impurity. | us.comrsc.org |
Structural Elucidation and Physicochemical Characterization of Rasagiline Dimer Impurity
Molecular Formula and Molecular Weight Determination
The chemical composition of the Rasagiline (B1678815) Dimer Impurity has been established through analytical techniques. Its molecular formula is C24H24N2. nih.govpharmaffiliates.com This formula indicates the presence of 24 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The molecular weight of this impurity is approximately 340.5 g/mol . nih.govsincopharmachem.com
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C24H24N2 | nih.govpharmaffiliates.compharmaffiliates.comalentris.org |
| Molecular Weight | ~340.5 g/mol | smolecule.comnih.govsincopharmachem.comalentris.org |
Proposed Chemical Structure and Isomeric Forms
The structure of the Rasagiline Dimer Impurity is characterized by the joining of two Rasagiline-related monomers.
The formal chemical name for the this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine. nih.govsynzeal.com This name precisely describes the arrangement of the molecular components, including two indenyl groups and two propargyl (prop-2-ynyl) groups attached to a central hydrazine (B178648) core. nih.gov
The this compound exists as a mixture of diastereomers. smolecule.comsynzeal.com This stereochemical complexity arises from the presence of chiral centers within the molecule. Specifically, the carbon atom at the 1-position of each of the two 2,3-dihydro-1H-inden-1-yl groups is a stereocenter. The combination of these chiral centers results in the potential for different spatial arrangements of the substituents, leading to the formation of diastereomeric forms.
Functional Group Analysis and Chemical Reactivity
The chemical behavior of the this compound is dictated by the functional groups present in its structure. The key functional groups include the hydrazine moiety (N-N bond), the alkyne groups (C≡C triple bond), and the aromatic indenyl rings. nih.gov
As a hydrazine derivative, the this compound is expected to exhibit reactivity characteristic of this class of compounds. smolecule.com
Hydrazone Formation : The nitrogen atoms of the hydrazine group can react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.com
Oxidation : The hydrazine moiety is susceptible to oxidation reactions. smolecule.com
Substitution Reactions : The compound may undergo substitution reactions at the nitrogen atoms or potentially at the alkyne groups, leading to the formation of various derivatives. smolecule.com
Control and Mitigation Strategies in Pharmaceutical Manufacturing
Optimization of Synthetic Routes to Minimize Dimer Formation
Minimizing the formation of the Rasagiline (B1678815) Dimer Impurity at the source is the most effective strategy for controlling its presence in the final active pharmaceutical ingredient (API). This involves a deep understanding of the reaction mechanism and the factors that influence the rate of dimer formation.
The synthesis of Rasagiline typically involves the alkylation of (R)-1-aminoindane. researchgate.net The choice of reagents and the quality of starting materials used in this step are crucial in preventing the formation of the dimer. The dimerization can occur when starting materials are subjected to specific conditions, or when certain reagents promote coupling reactions. smolecule.com For instance, the reaction of (R)-1-aminoindane with propargylating agents like propargyl chloride or propargyl bromide in the presence of a base is a common route where the dimer can be formed as a by-product. researchgate.net
Furthermore, dissolved gases, such as carbon dioxide, can play a role in the formation of related impurities under alkaline conditions by reacting with the amine group of rasagiline to form a carbamate (B1207046) intermediate. smolecule.comrsc.org This highlights the importance of controlling the entire chemical environment, including dissolved gases and the purity of all raw materials and reagents, to suppress side reactions that lead to impurity generation.
Strict control over process parameters is essential to direct the chemical reaction towards the desired product and away from impurity-forming pathways. For the Rasagiline Dimer Impurity, reaction time and temperature are key variables.
Kinetic analysis has shown that the accumulation of the dimer impurity follows a second-order rate law, with the rate constant being highly dependent on temperature. smolecule.com Research indicates that during the alkylation of (R)-1-aminoindane, prolonged reaction times can significantly increase the yield of the dimer impurity. For example, extending the reaction time from under 20 hours to over 20 hours at a temperature of 25–35°C can lead to a substantial increase in dimer content. smolecule.com Computational modeling suggests that keeping reaction times below 18 hours can effectively reduce the dimer content. smolecule.com Similarly, maintaining lower reaction temperatures during certain steps, such as the formation of the mesylate salt (e.g., 5-10° C), has been shown to prevent the formation of other potential impurities, underscoring the general principle of temperature control in minimizing unwanted side products. google.com
| Parameter | Condition | Observed Dimer Yield | Source |
|---|---|---|---|
| Reaction Time (Alkylation Step) | >20 hours | 3.2% | smolecule.com |
| <18 hours | <1.0% | smolecule.com | |
| Temperature (Alkylation Step) | 25–35°C | 0.5% to 3.2% (time-dependent) | smolecule.com |
| Optimized (Lower) | Reduced Formation | smolecule.com | |
| CO2 Levels | <50 ppm | <1.0% Dimer Content | smolecule.com |
Enhanced Purification Protocols for Dimer Removal
In addition to optimizing the synthesis, robust purification methods are required to remove any this compound that may have formed, ensuring the final API meets the stringent purity requirements.
Recrystallization is a fundamental and powerful technique for purifying solid compounds in the pharmaceutical industry. mt.com The process involves dissolving the impure solid, in this case, crude Rasagiline, in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the Rasagiline decreases, leading to the formation of pure crystals, while impurities like the dimer remain dissolved in the mother liquor. mt.com The effectiveness of this method depends heavily on the selection of the solvent system. For Rasagiline and its salts, solvents such as isopropanol (B130326) have been successfully used for recrystallization to achieve high purity. google.com The process can effectively remove structurally different impurities, which may not fit into the crystal lattice of the desired compound. taylorfrancis.comucc.ie
For impurities that are difficult to remove by recrystallization, particularly those with similar physical properties to the API, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a method used for the purification of Rasagiline. google.com This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent that flows through the column). By selecting the appropriate stationary and mobile phases, the this compound can be effectively separated from the Rasagiline API. google.com While often used at the laboratory scale for isolation and analysis, chromatographic methods can be scaled up for manufacturing purposes to ensure the removal of even trace levels of impurities. rsc.orggoogle.com
The formation of a pharmaceutically acceptable salt is a common step in the manufacturing of many APIs, and it can also serve as an effective purification step. taylorfrancis.com Crude Rasagiline base can be converted into a crystalline salt, such as Rasagiline Mesylate or Rasagiline Hydrochloride. google.com During this process, the crude base is dissolved in an appropriate organic solvent and treated with the corresponding acid. google.comepo.org Structurally related impurities, including the dimer, are often more soluble in the organic solvent and will remain in the solution as the highly pure Rasagiline salt crystallizes out. google.com This solid salt can then be easily separated by filtration. The process can be reversed by treating the purified salt with a base to regenerate the highly pure Rasagiline base, providing an additional layer of purification. google.comgoogle.com
Formulation Development to Minimize Impurity Accumulation
The development of a stable pharmaceutical formulation is a critical step in ensuring the safety and efficacy of a drug product. For rasagiline, a primary goal during formulation development is to minimize the formation of degradation products, including the this compound. This involves a comprehensive understanding of the drug's stability profile and its potential interactions with various pharmaceutical excipients. By carefully selecting excipients and employing robust analytical methods, formulators can create a product that remains stable throughout its shelf life.
Stability-Indicating Analytical Methods in Formulation Studies
To effectively monitor and control the formation of the this compound during formulation development and stability studies, robust analytical methods are required. A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its impurities, degradants, and excipients. bibliomed.org The International Conference on Harmonization (ICH) guidelines mandate the use of validated stability-indicating methods for the assessment of drug stability. bibliomed.org
For rasagiline, several sensitive, stability-indicating gradient reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. nih.govsemanticscholar.org These methods are crucial for separating and quantifying process-related impurities and degradation products in pharmaceutical formulations. nih.gov The validation of these methods typically includes assessing specificity, linearity, limits of detection and quantification, accuracy, precision, and robustness. nih.govoup.com
The core of a stability-indicating method's validation lies in forced degradation studies. oup.com In these studies, the drug product is subjected to stress conditions such as acid, base, hydrolysis, oxidation, heat, and light to intentionally generate degradation products. nih.govsemanticscholar.org The method must be able to resolve the primary drug peak from any impurities that form under these conditions, with peak purity tests confirming the homogeneity of the rasagiline peak. nih.govoup.com
Below is a table summarizing the chromatographic conditions for a representative stability-indicating RP-HPLC method developed for rasagiline mesylate:
| Parameter | Condition |
| Column | ACE C8 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Gradient mixture of Solvent A and Solvent B |
| Solvent A | 0.01 M KH₂PO₄ (pH 3.0) and methanol (B129727) (95:5 v/v) |
| Solvent B | 0.01 M KH₂PO₄ (pH 3.0), methanol, and tetrahydrofuran (B95107) (100:850:50 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
This table presents the conditions for a validated RP-HPLC method for the determination of rasagiline and its impurities. nih.govoup.com
This method demonstrated the ability to separate rasagiline from degradation products formed under significant acid and thermal stress. nih.gov The successful resolution of the API from its impurities, with a mass balance of over 97%, proves the stability-indicating power of the method. nih.govsemanticscholar.org Other analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed for quantifying other trace-level impurities of rasagiline, highlighting the range of sensitive analytical tools available for ensuring the quality control of rasagiline tablets. nih.gov
Regulatory and Quality Assurance Perspectives on Impurities
International Harmonization Council (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. pharmaffiliates.com These guidelines provide a scientific and risk-based approach to the control of impurities in new drug substances and products.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances. ich.orgeuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. slideshare.net
Reporting Threshold: This is the level above which an impurity must be reported in a registration application. slideshare.net For a drug substance with a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%. slideshare.net
Identification Threshold: This is the level above which an impurity's structure must be identified. slideshare.net For a drug with a maximum daily dose of up to 2g/day, this threshold is 0.10% or a daily intake of 1.0 mg, whichever is lower. slideshare.net
Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. slideshare.net For a maximum daily dose up to 2g/day, the qualification threshold is 0.15% or a 1.0 mg daily intake, whichever is lower. slideshare.net
Any impurity found at a level greater than the reporting threshold should be documented with the analytical procedures used. ich.org Results below 1.0% are typically reported to two decimal places. fda.gov
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
This table summarizes the thresholds for impurities as defined by the ICH Q3A(R2) guideline.
Stress testing, also known as forced degradation, is a critical component of drug development and is mandated by ICH guidelines. nih.gov These studies are designed to identify potential degradation products that may form under more severe conditions than the accelerated stability studies. nih.govresearchgate.net This helps in understanding the intrinsic stability of the drug molecule, establishing degradation pathways, and developing stability-indicating analytical methods. nih.govrjptonline.org
According to ICH Q1A(R2), stress testing should be conducted on a single batch of the drug substance and should include exposure to various conditions such as:
Hydrolysis: Across a range of pH values. nih.gov This is a common degradation pathway for many drugs. researchgate.net Acid or base stress testing helps to generate primary degradants by exposing the drug substance to acidic or basic conditions. rjptonline.org
Oxidation: To assess the susceptibility of the drug substance to oxidative degradation. researchgate.net
Photolysis: To evaluate the impact of light exposure on the drug's stability. researchgate.net
Thermal Stress: Involving elevated temperatures. acdlabs.com
The insights gained from forced degradation studies are crucial for the development of formulations and the selection of appropriate packaging to protect the drug product. researchgate.net
Regulatory Compliance for Impurity Control
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines for the control of impurities in pharmaceuticals to ensure patient safety. pharmaffiliates.comclearsynth.com Pharmaceutical companies must adhere to these standards to gain and maintain marketing authorization for their products. knorspharma.com
The validation of analytical methods is a fundamental requirement for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). These validated methods are essential to ensure the accuracy and reliability of tests used to quantify impurities. gmpinsiders.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to identify and measure impurity levels. clearsynth.com
A validated, stability-indicating analytical method is crucial as it can accurately measure the active pharmaceutical ingredient without interference from degradation products, excipients, or other impurities. nih.gov This ensures that the quality, safety, and efficacy of the drug product are maintained throughout its shelf life.
Impurity reference standards are highly characterized materials used as benchmarks for quality control in the pharmaceutical industry. aquigenbio.com They are indispensable for the identification and quantification of impurities, ensuring the accuracy and consistency of analytical results. aquigenbio.comlabinsights.nl
There are different types of reference standards:
Primary Standards: These are of the highest purity and are often issued by national metrology institutes or pharmacopeias. They are used for critical applications like equipment calibration and validation. pharmaceutical-technology.com
In-house Working Standards: These are qualified against primary standards and are used for routine quality control testing. pharmaceutical-technology.com
Impurity Reference Standards: These are used to accurately measure the levels of specific impurities in drug substances and products, ensuring they remain within acceptable limits. labinsights.nl
The use of well-characterized impurity standards is vital for validating analytical methods, conducting stability studies, and ensuring batch-to-batch consistency of the final drug product. knorspharma.compharmiweb.com
Genotoxicity Assessment for Impurities
Some impurities may have the potential to damage DNA, leading to mutations and potentially causing cancer. These are known as genotoxic impurities. The ICH M7 guideline provides a framework for the assessment and control of these DNA reactive (mutagenic) impurities to limit the potential carcinogenic risk. ich.orgeuropa.euich.org This guideline complements the general impurity guidelines ICH Q3A and Q3B. ich.orgich.org
The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure to a mutagenic impurity that is considered to be associated with a negligible risk. gmp-compliance.org For most pharmaceuticals intended for long-term use, a TTC of 1.5 µg per person per day is considered acceptable. gmp-compliance.org
The assessment of genotoxic impurities involves a five-class categorization based on the available evidence of their mutagenic and carcinogenic potential. ich.org
Table 2: ICH M7 Classification of Mutagenic Impurities
| Class | Description |
|---|---|
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data. |
| Class 4 | Alerting structure, shared with the API or related compounds that tested non-mutagenic. |
This table outlines the classification system for mutagenic impurities according to the ICH M7 guideline.
If an impurity tests negative in a bacterial reverse mutation (Ames) assay, it is generally considered a Class 5 impurity. europa.eu For impurities with positive results in an Ames test, further in vivo testing may be required to assess their relevance. europa.eu
Structural Alert Identification for Potential Genotoxicity
The primary structural feature within the Rasagiline (B1678815) Dimer Impurity, chemically identified as 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine, that raises a concern for potential genotoxicity is the hydrazine (B178648) moiety. Hydrazine and its derivatives are a well-established class of compounds that are often associated with mutagenic and carcinogenic properties. This classification is based on a substantial body of scientific literature and is recognized by regulatory authorities.
The genotoxic potential of hydrazines is generally attributed to their ability to form reactive intermediates, such as diazenes and carbon-centered radicals, upon metabolic activation. These reactive species can interact with DNA, leading to various forms of genetic damage, including DNA strand breaks, point mutations, and chromosomal aberrations. The presence of the N-N single bond in the hydrazine structure is a key toxicophore, making it a significant structural alert for genotoxicity.
While the Rasagiline Dimer Impurity possesses this hydrazine core, it is important to note that the genotoxic potential can be influenced by the nature of the substituents attached to the nitrogen atoms. In this case, the nitrogen atoms are substituted with bulky 2,3-dihydro-1H-inden-1-yl and prop-2-ynyl groups. These substituents can modulate the metabolic activation and detoxification pathways of the molecule, potentially altering its genotoxic profile compared to unsubstituted hydrazine. However, the presence of the hydrazine functional group itself is a sufficient basis to flag the this compound for potential genotoxicity and necessitate further evaluation.
In silico toxicology prediction models, which are computational methods used to predict the toxicity of chemicals, are often employed as a first step in assessing the genotoxic potential of impurities. These models contain databases of known structural alerts for genotoxicity. The hydrazine functional group is a common alert in such systems. Therefore, an in silico assessment of the this compound would likely identify the hydrazine moiety as a structural alert, classifying the impurity as a potential mutagen.
Requirement for Genotoxicity Studies for Dimer Impurity
The identification of a structural alert for genotoxicity in the this compound, namely the hydrazine moiety, triggers specific regulatory requirements for its assessment and control, as outlined in the International Council for Harmonisation (ICH) M7 guideline. This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
According to the ICH M7 guideline, an impurity with a structural alert for mutagenicity is typically classified as a Class 3 impurity, assuming there is no experimental data to suggest otherwise. For such impurities, a toxicological assessment is required to determine the appropriate level of control. The primary and most crucial study for evaluating the mutagenic potential of an impurity is the bacterial reverse mutation assay, commonly known as the Ames test. asianjpr.com This in vitro test is highly predictive for DNA reactive mutagens.
A positive result in the Ames test for the this compound would confirm its mutagenic potential and would likely lead to its classification as a Class 2 impurity (a known mutagen with unknown carcinogenic potential). In this scenario, stringent control measures would be necessary to limit patient exposure to this impurity, typically to a level at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment.
If the Ames test is negative, it may be sufficient to conclude that the impurity is not mutagenic, especially if the structural alert is not considered highly potent. However, depending on the nature of the alert and other available data, further testing may be warranted. This could include an in vivo genotoxicity study to assess the mutagenic potential in a mammalian system. The selection of the in vivo assay would depend on the results of the in vitro tests and the suspected mechanism of genotoxicity. Common in vivo assays include the micronucleus test in rodents and the Comet assay.
The decision to conduct further genotoxicity studies is also influenced by a risk-based approach, considering factors such as the daily dose of the drug, the duration of treatment, and the patient population. For impurities with a structural alert like hydrazine, a thorough justification for not performing an Ames test would be required by regulatory agencies.
The following table summarizes the typical genotoxicity testing requirements based on the ICH M7 guideline for an impurity with a structural alert:
| Testing Stage | Assay | Purpose | Potential Outcome and Next Steps |
| Initial Assessment | In silico analysis | To identify structural alerts for genotoxicity. | Identification of the hydrazine moiety as a structural alert classifies the impurity as potentially mutagenic (ICH M7 Class 3). |
| In vitro Testing | Bacterial Reverse Mutation Assay (Ames Test) | To determine the mutagenic potential in a bacterial system. | Positive Result: Confirms mutagenicity (Class 2). Requires stringent control to TTC levels. Negative Result: May be sufficient to classify as non-mutagenic (Class 5). Further in vivo testing may be considered. |
| In vivo Testing (if required) | e.g., Rodent Micronucleus Test, Comet Assay | To assess genotoxicity in a mammalian system. | Positive Result: Confirms in vivo genotoxicity. Reinforces the need for strict control measures. Negative Result: Provides further evidence for the lack of genotoxic risk at relevant exposures. |
Ultimately, the goal of these studies is to provide sufficient data to perform a comprehensive risk assessment and establish an appropriate control strategy for the this compound in the final drug product, ensuring patient safety.
Advanced Research Directions and Future Outlook
Correlating Impurity Profiles with Research Outcomes
A critical frontier in pharmaceutical science is understanding not just the presence of an impurity, but its direct effect on the drug's performance and on biological systems. Establishing a clear correlation between the impurity profile of rasagiline (B1678815) and clinical or preclinical research outcomes is a key objective for future studies.
Methodological Approaches to Address Variability in Research Findings
Variability in clinical trial results or preclinical studies can sometimes be attributed to inconsistencies in the API, including the impurity profile. nbinno.com Even minor differences in the levels and types of impurities between batches used in different studies could potentially influence outcomes. researchgate.net Future research will likely employ sophisticated statistical and analytical strategies to investigate and mitigate this variability.
Meta-analyses of Raw Data: A powerful future approach involves conducting meta-analyses that go beyond published summary data. By pooling raw data from multiple clinical trials, researchers could correlate the specific impurity profiles of the rasagiline batches used in each study with the observed efficacy and safety data. This would require a high degree of collaboration and data transparency but could uncover subtle yet significant relationships between the dimer impurity at specific concentrations and clinical outcomes.
Longitudinal Impurity Profiling: Standard stability testing confirms that a drug remains within specification over its shelf life. nih.gov However, longitudinal profiling of specific impurities like the dimer in long-term clinical trials represents a more advanced approach. By analyzing the impurity profile of the exact drug batches administered to patients at multiple time points, and correlating this with patient outcomes over time, researchers could identify if any degradation leading to increased dimer levels has a measurable biological effect.
In Vitro Studies on Dimer's Influence on Biochemical Pathways
The primary mechanism of rasagiline involves the selective, irreversible inhibition of MAO-B, which increases dopamine (B1211576) levels in the brain. nih.gov Furthermore, its neuroprotective effects are linked to the propargylamine (B41283) moiety, which helps protect mitochondrial viability and prevents the opening of the mitochondrial permeability transition pore (MPTp) by activating anti-apoptotic pathways (e.g., activating Bcl-2). nih.govnih.govresearchgate.net A crucial area of future research is to determine whether the Rasagiline Dimer Impurity shares, antagonizes, or has no effect on these critical biochemical pathways.
MAO-B Inhibition Interference: In vitro enzyme kinetic assays are essential to determine if the dimer impurity can bind to or inhibit MAO-A or MAO-B. nih.gov Such studies would clarify if the dimer competes with rasagiline for the active site of MAO-B, potentially reducing the parent drug's efficacy. It would also determine if the dimer has any off-target activity on MAO-A, which could affect selectivity.
Mitochondrial Function: Given rasagiline's established role in preserving mitochondrial function, future in vitro studies using isolated mitochondria or neuronal cell lines are needed. nih.govresearchgate.net These studies would assess the dimer's impact on mitochondrial membrane potential, ATP production, and the release of cytochrome c. This would reveal whether the impurity compromises rasagiline's neuroprotective capabilities or is itself cytotoxic. A study on other rasagiline impurities (carbamates) has already established a precedent for evaluating the genotoxicity of process-related compounds, providing a methodological framework for assessing the dimer. researchgate.netrsc.org
Development of Novel Analytical Techniques for Trace-Level Detection
The accurate quantification of impurities, especially those that may be potent or toxic, is a cornerstone of pharmaceutical quality control. nih.gov Regulatory guidelines often require the identification and characterization of impurities present at levels above 0.1%. nih.gov The continuous development of more sensitive and specific analytical methods is crucial for ensuring the purity of rasagiline.
Advanced chromatographic techniques are central to this effort. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for their high resolution and sensitivity in separating impurities from the API. biomedres.usresearchgate.net The future lies in further enhancing the limits of detection (LOD) and quantification (LOQ) to ensure even minute traces of the dimer impurity can be reliably monitored.
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Principle | Advantages for Dimer Detection |
| UPLC | Uses smaller particle size columns (<2 µm) for higher separation efficiency. | Faster run times, better resolution, and higher sensitivity compared to conventional HPLC. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry. | Provides definitive structural information for impurity identification and allows for highly sensitive and selective quantification at trace levels. researchgate.net |
| qNMR | Quantitative Nuclear Magnetic Resonance uses the principle that signal intensity is directly proportional to the number of atomic nuclei. | Allows for direct quantification of the dimer impurity without the need for a specific reference standard of the impurity itself. |
Computational Chemistry Approaches to Predict Impurity Formation and Stability
Computational chemistry offers powerful predictive tools that can accelerate pharmaceutical development by forecasting potential issues, such as the formation of impurities. nih.gov These in silico methods can provide deep mechanistic insights, guiding process optimization to minimize the generation of the rasagiline dimer.
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to model the reaction pathways at the electronic level. purdue.edu Researchers can calculate the activation energies for various potential reactions, including the dimerization of rasagiline, to identify the most likely formation mechanisms under different synthetic conditions (e.g., pH, temperature, presence of catalysts). acs.orgresearchgate.net This knowledge allows chemists to select conditions that thermodynamically and kinetically disfavor dimer formation.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of rasagiline molecules over time, providing insights into the drug's conformational stability and its interactions with solvents and other reagents. researchgate.net By simulating the system under various conditions, MD can help predict the circumstances under which two rasagiline molecules are likely to come into the correct orientation and proximity to react, leading to the formation of the dimer impurity.
Implications for Pharmaceutical Quality and Innovation in Drug Manufacturing
The focus on understanding and controlling specific impurities like the rasagiline dimer has broad implications for pharmaceutical quality and manufacturing innovation. A thorough understanding of impurity profiles is not just a regulatory requirement but a driver for process improvement and the adoption of advanced manufacturing technologies. nbinno.com
Ensuring batch-to-batch consistency is critical, and a well-characterized impurity profile, including the dimer, serves as a fingerprint of the manufacturing process. nbinno.com Any deviation in the impurity profile can signal a potential issue in the process that needs to be addressed. This detailed level of control is a key component of the Quality by Design (QbD) paradigm.
Furthermore, the drive to minimize impurities encourages innovation in manufacturing processes. For instance, a deeper understanding of the dimer's formation mechanism could spur the development of novel synthetic routes that avoid the specific conditions leading to its creation. It also promotes the adoption of continuous manufacturing, where real-time process analytical technology (PAT) can monitor and control critical process parameters to ensure the impurity profile remains consistently within tight specifications, ultimately leading to a higher quality and safer final product.
Q & A
Q. Advanced Research Focus
- Optimize chromatographic conditions : Adjust ion-pair reagents (e.g., hexylamine) and pH to enhance dimer separation from structurally similar impurities.
- Validate matrix effects : Assess interference from excipients using placebo spiking studies.
- Leverage orthogonal techniques : Confirm impurity identity via NMR or high-resolution MS (HRMS) when MS/MS data are inconclusive .
How should stability studies be designed to evaluate this compound under accelerated degradation conditions?
Q. Advanced Research Focus
- Forced degradation : Expose Rasagiline API to heat (40–60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor dimer formation kinetics using time-point sampling (e.g., 0, 7, 14 days).
- Light exposure : Use ICH Q1B guidelines to assess photolytic dimer generation.
- Data analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict impurity growth under long-term storage conditions .
What methodologies are employed to assess the genotoxic potential of this compound?
Q. Advanced Research Focus
- Follow ICH M7 guidelines: Perform computational toxicology (e.g., DEREK Nexus) to identify structural alerts.
- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells.
- Threshold of Toxicological Concern (TTC) : If genotoxicity is confirmed, establish a permitted daily exposure (PDE) limit. For non-genotoxic impurities, derive limits based on general toxicity studies .
How can researchers address batch-to-batch variability in this compound levels during process optimization?
Q. Advanced Research Focus
- Quality by Design (QbD) : Identify critical process parameters (CPPs) affecting dimer formation (e.g., reaction temperature, catalyst concentration) using multivariate DOE (Design of Experiments).
- Real-time monitoring : Implement PAT (Process Analytical Technology) tools like in-line Raman spectroscopy to track impurity levels during synthesis.
- Purification strategies : Optimize crystallization conditions (solvent polarity, cooling rates) to exclude dimer impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
